4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE
Descripción
4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Propiedades
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2/c1-21-7-6-10-25(22(21)2)31-15-17-33(18-16-31)28(34)23-11-13-32(14-12-23)26-19-27(30-20-29-26)35-24-8-4-3-5-9-24/h3-10,19-20,23H,11-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNHSFVSZUKFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders . In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE can be compared with other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . While these compounds share a common piperazine moiety, they differ in their specific structures and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis yield of this compound?
The synthesis of piperazine-piperidine-pyrimidine derivatives often involves multi-step reactions requiring precise control of reaction conditions. Key steps include:
- Coupling reactions : Use of reflux conditions (e.g., 12 hours) with stoichiometric ratios of intermediates like 1-amino-4-methylpiperazine to ensure complete amide bond formation .
- Purification : Column chromatography with chloroform:methanol (3:1 v/v) to isolate the target compound, followed by crystallization from dimethylether to enhance purity (reported yield: 85%) .
- Validation : Monitor reaction progress via TLC or HPLC to identify byproducts and adjust reaction times or temperatures as needed.
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Essential methods include:
- NMR spectroscopy : To verify the presence of the 2,3-dimethylphenyl group (aromatic protons at δ 6.8–7.2 ppm) and piperazine-piperidine backbone (protons at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C29H33N5O2: 484.26) and rule out impurities .
- HPLC : Assess purity (>98% for pharmacological studies) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound?
- Core modifications : Compare activity of derivatives with altered substituents (e.g., replacing phenoxy with methoxy groups) to assess electronic effects on target binding .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., piperazine carbonyl with hydrophobic pockets in receptor models) .
- In vitro assays : Test analogs in receptor-binding assays (e.g., serotonin or dopamine receptors) to correlate structural changes with potency .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacological data across studies?
Contradictions (e.g., varying IC50 values in receptor assays) may arise from differences in:
- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Cell models : Validate receptor expression levels in cell lines using qPCR or Western blotting .
- Data normalization : Include positive controls (e.g., known antagonists) and use dose-response curves to calculate EC50/IC50 values with 95% confidence intervals .
Q. What methodologies are suitable for evaluating the environmental stability and biodegradation of this compound?
Follow frameworks from environmental chemistry studies:
- Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25–50°C and monitor degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-driven degradation and identify photoproducts .
- Biodegradation assays : Use OECD 301 guidelines with activated sludge to assess microbial breakdown under aerobic conditions .
Q. How can advanced computational models improve the design of derivatives with enhanced selectivity?
- Molecular dynamics simulations : Simulate ligand-receptor binding over 100 ns to identify stable conformations and key residue interactions .
- Free energy perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications (e.g., methyl vs. ethyl groups) .
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–4) and reduce CYP450 inhibition risks .
Q. What experimental designs are recommended for assessing off-target effects in vivo?
- Broad-panel screening : Test the compound against 50+ receptors/enzymes (e.g., CEREP panel) to identify unintended interactions .
- Toxicogenomics : Perform RNA-seq on treated animal tissues to detect dysregulated pathways (e.g., oxidative stress markers) .
- Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites in plasma and assess their bioactivity .
Methodological Notes
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